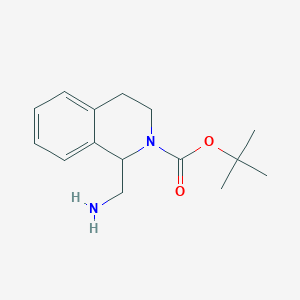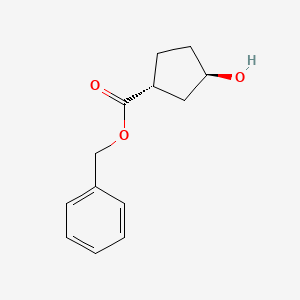
trans-Benzyl 3-hydroxycyclopentanecarboxylate
Overview
Description
trans-Benzyl 3-hydroxycyclopentanecarboxylate: is an organic compound with the molecular formula C13H16O3. It is a derivative of cyclopentane, featuring a benzyl ester group and a hydroxyl group on the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of 3-hydroxycyclopentanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: These processes would likely use continuous flow reactors to optimize yield and efficiency, with careful control of reaction parameters to ensure product purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-Benzyl 3-hydroxycyclopentanecarboxylate can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-oxocyclopentanecarboxylate, 3-carboxycyclopentanecarboxylate.
Reduction: Benzyl 3-hydroxycyclopentanol.
Substitution: Benzyl 3-chlorocyclopentanecarboxylate, benzyl 3-alkoxycyclopentanecarboxylate.
Scientific Research Applications
Chemistry: trans-Benzyl 3-hydroxycyclopentanecarboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of trans-Benzyl 3-hydroxycyclopentanecarboxylate largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the ester group can undergo hydrolysis and transesterification. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Benzyl 3-hydroxycyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Benzyl 3-hydroxycyclobutanecarboxylate: Similar structure but with a cyclobutane ring.
Methyl 3-hydroxycyclopentanecarboxylate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness: trans-Benzyl 3-hydroxycyclopentanecarboxylate is unique due to its specific combination of functional groups and ring size. The presence of both a hydroxyl group and a benzyl ester group on a cyclopentane ring provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCOWDKAANTQZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



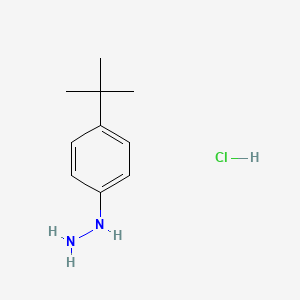
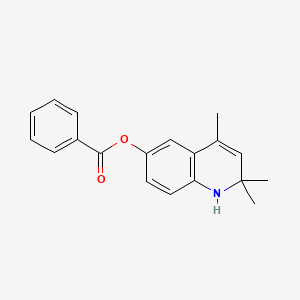
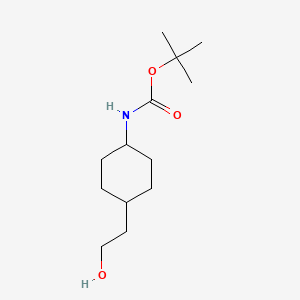
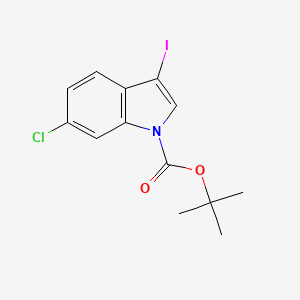
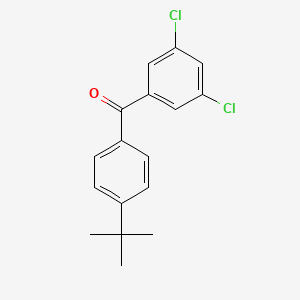
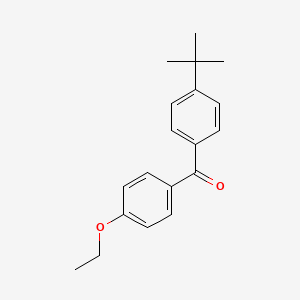
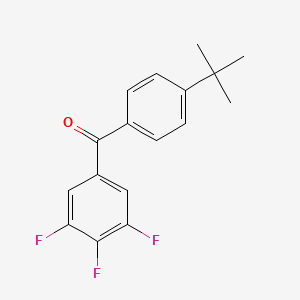
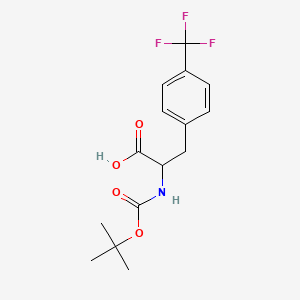
![tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3024264.png)
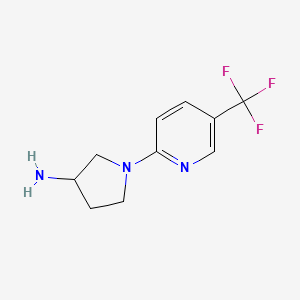
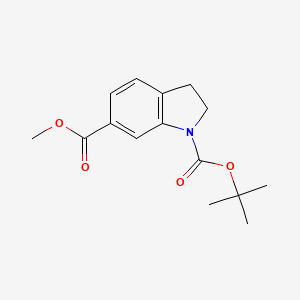
![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)
